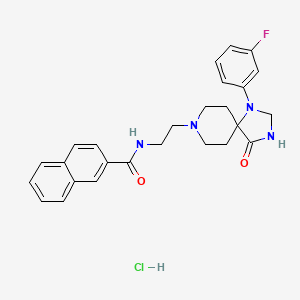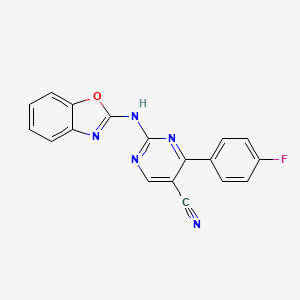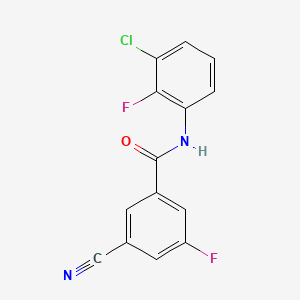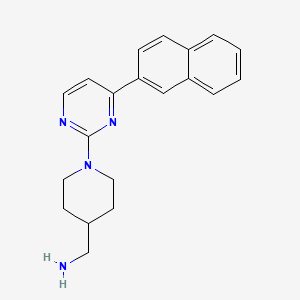
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine” is a compound that has been identified as a wingless beta-catenin agonist . This compound increases the rate of bone formation . It was discovered through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of bone disorders .
Synthesis Analysis
The synthesis of this compound was achieved through hit-to-lead in vitro optimization for target activity and molecular properties . Unfortunately, the exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C20H22N4 . The InChI code is 1S/C20H22N4/c21-14-15-8-11-24 (12-9-15)20-22-10-7-19 (23-20)18-6-5-16-3-1-2-4-17 (16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 318.42 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Application in Bone Disorder Treatments
Specific Scientific Field
Medical Chemistry, specifically in the treatment of bone disorders .
Summary of the Application
This compound has been identified as a potential therapeutic agent for bone disorders. It was discovered through a high-throughput screening campaign aimed at finding small molecule leads for the treatment of such conditions .
Methods of Application or Experimental Procedures
The compound was identified through a high-throughput screening process. This involves testing a large number of potential therapeutic compounds for their ability to affect a specific biological pathway or process. In this case, the compound was found to target the Wnt beta-catenin cellular messaging system, which plays a crucial role in bone formation .
Results or Outcomes
The compound, also known as WAY-262611, showed promising results in preclinical studies. It demonstrated excellent pharmacokinetic properties and led to a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration .
- Dkk-1 Inhibition : This compound is a 2-aminopyrimidine that counteracts the antagonizing effect of Dkk-1 (Dickkopf-1) against Wnt-3a/LRP5 interaction and prevents Dkk-1-mediated Kr2/LRP5/Dkk-1 complex formation and internalization . This suggests potential applications in the treatment of diseases where the Wnt signaling pathway is disrupted.
Safety And Hazards
Propiedades
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


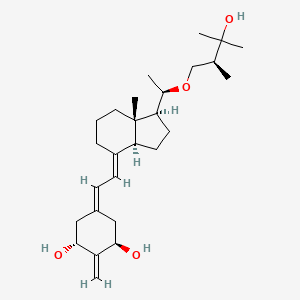
![Dimethyl-[4-(4-octylphenyl)cyclohexyl]-propylazanium;iodide](/img/structure/B611720.png)
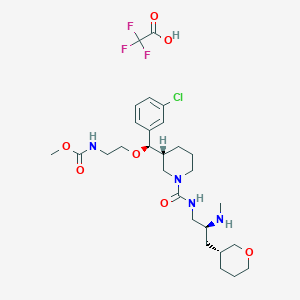
![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)
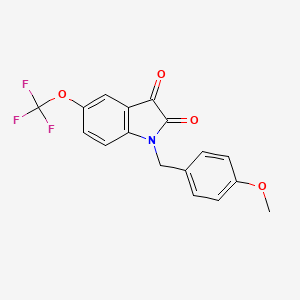
![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)
![1-({6-[2-(3-Fluorophenyl)ethynyl]pyridin-3-yl}carbonyl)piperidin-4-ol](/img/structure/B611734.png)
